Carbazoquinocin A
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Overview
Description
Carbazoquinocin A is a naturally occurring carbazole alkaloid isolated from the microorganism Streptomyces violaceus 2448-SVT2. It possesses a 1-alkyl-2-methyl-3,4-ortho-carbazoquinone framework and exhibits strong inhibitory activity against lipid peroxidation . This compound is part of a family of bioactive natural products known for their medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbazoquinocin A involves an acid-catalyzed, intramolecular benzannulation of indole-appended Z-enoate propargylic alcohols . This method constructs the required carbazole framework efficiently. The overall yield of the synthesis is approximately 50-60%, starting from commercially available indole .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above provides a feasible approach for large-scale production. The use of commercially available starting materials and the relatively high yield make it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Carbazoquinocin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
Carbazoquinocin A has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of carbazole alkaloids.
Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
Carbazoquinocin A exerts its effects primarily through its ability to inhibit lipid peroxidation. The compound interacts with lipid radicals, preventing the propagation of oxidative chain reactions. This mechanism involves the stabilization of free radicals and the interruption of oxidative processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Carbazoquinocin B: Similar structure with an additional methyl group.
Carbazoquinocin C: Another member of the carbazoquinocin family with slight structural variations.
Carbazomadurin A and B: Carbazole alkaloids with antioxidant properties.
Uniqueness
Carbazoquinocin A is unique due to its specific 1-alkyl-2-methyl-3,4-ortho-carbazoquinone framework, which contributes to its strong inhibitory activity against lipid peroxidation. This structural feature distinguishes it from other carbazole alkaloids and enhances its bioactive properties .
Properties
CAS No. |
164322-78-5 |
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Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-methyl-1-[(3S)-3-methylpentyl]-9H-carbazole-3,4-dione |
InChI |
InChI=1S/C19H21NO2/c1-4-11(2)9-10-13-12(3)18(21)19(22)16-14-7-5-6-8-15(14)20-17(13)16/h5-8,11,20H,4,9-10H2,1-3H3/t11-/m0/s1 |
InChI Key |
HRRLXMQMBJABIM-NSHDSACASA-N |
Isomeric SMILES |
CC[C@H](C)CCC1=C(C(=O)C(=O)C2=C1NC3=CC=CC=C32)C |
Canonical SMILES |
CCC(C)CCC1=C(C(=O)C(=O)C2=C1NC3=CC=CC=C32)C |
Origin of Product |
United States |
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